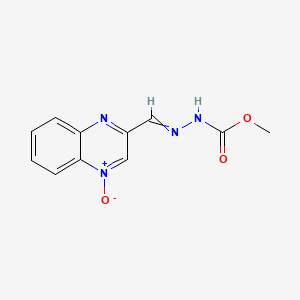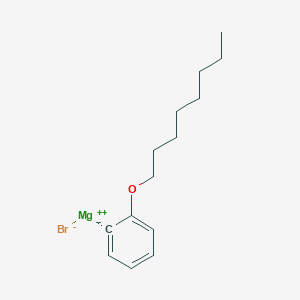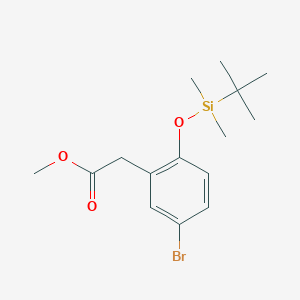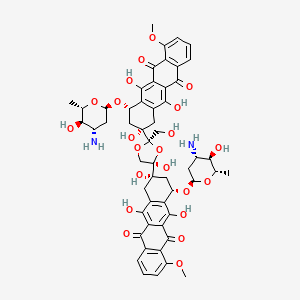
1-Desoxycarbadox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Desoxycarbadox, also known as methyl 3-(2-quinoxalinylmethylene)-carbazate N4-oxide, is a chemical compound with the molecular formula C11H10N4O2 and a molecular weight of 230.22 g/mol . It is a derivative of carbadox, which is primarily used as an antimicrobial agent in veterinary medicine, particularly for swine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Desoxycarbadox can be synthesized through the reaction of quinoxaline-2-carboxaldehyde with methyl hydrazinecarboxylate under specific conditions. The reaction typically involves:
Reagents: Quinoxaline-2-carboxaldehyde, methyl hydrazinecarboxylate
Solvent: Ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
The product is then purified through recrystallization or chromatographic techniques to obtain high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes of reactants
Automated Control Systems: To maintain optimal reaction conditions
Purification Units: Such as large-scale chromatography or crystallization units to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Desoxycarbadox undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoxaline derivatives
Reduction: Can be reduced to form hydrazine derivatives
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives
Reduction: Hydrazine derivatives
Substitution: Various substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Desoxycarbadox has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its antimicrobial properties and potential use in controlling bacterial infections.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections in animals.
Industry: Used in the development of new veterinary drugs and feed additives.
Wirkmechanismus
The mechanism of action of 1-Desoxycarbadox involves its interaction with bacterial DNA, leading to the inhibition of DNA synthesis and bacterial cell death. The compound targets bacterial enzymes involved in DNA replication, causing DNA strand breaks and ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbadox: A quinoxaline-1,4-dioxide derivative used as an antimicrobial agent in veterinary medicine.
Olaquindox: Another quinoxaline derivative with similar antimicrobial properties.
Uniqueness
1-Desoxycarbadox is unique due to its specific molecular structure, which provides distinct antimicrobial properties compared to other quinoxaline derivatives. Its ability to inhibit bacterial DNA synthesis makes it a valuable compound in veterinary medicine .
Eigenschaften
Molekularformel |
C11H10N4O3 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
methyl N-[(4-oxidoquinoxalin-4-ium-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C11H10N4O3/c1-18-11(16)14-12-6-8-7-15(17)10-5-3-2-4-9(10)13-8/h2-7H,1H3,(H,14,16) |
InChI-Schlüssel |
FHJCCXAIAHYKRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NN=CC1=NC2=CC=CC=C2[N+](=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)





![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)

